

Spectral Data Analysis of 2-(Methylthio)-5-nitropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Methylthio)-5-nitropyrimidine

Cat. No.: B084697

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-(Methylthio)-5-nitropyrimidine**, a molecule of interest in medicinal chemistry and materials science. This document compiles available and predicted spectral data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for spectral analysis.

Molecular Structure and Properties

- IUPAC Name: **2-(Methylthio)-5-nitropyrimidine**
- Molecular Formula: C₅H₅N₃O₂S[\[1\]](#)
- Molecular Weight: 171.18 g/mol [\[1\]](#)
- CAS Number: 14001-70-8[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the anticipated ¹H and ¹³C NMR spectral data for **2-(Methylthio)-5-nitropyrimidine**, based on established chemical shift ranges for pyrimidine derivatives.

¹H NMR (Proton NMR) Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-4, H-6	9.3 - 9.5	Singlet
-SCH ₃	2.6 - 2.8	Singlet

¹³C NMR (Carbon-13 NMR) Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	170 - 175
C-4, C-6	158 - 162
C-5	135 - 140
-SCH ₃	14 - 18

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Vibrational Mode	Characteristic Absorption (cm^{-1})	Functional Group
Asymmetric NO ₂ Stretch	1550 - 1510	Nitro group
Symmetric NO ₂ Stretch	1360 - 1320	Nitro group
C=N Stretch	1650 - 1550	Pyrimidine ring
C-H Stretch (aromatic)	3100 - 3000	Pyrimidine ring
C-H Stretch (aliphatic)	2950 - 2850	Methyl group
C-S Stretch	800 - 600	Thioether

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

m/z	Proposed Fragment	Interpretation
171	$[M]^+$	Molecular Ion
125	$[M - NO_2]^+$	Loss of nitro group
124	$[M - SCH_3]^+$	Loss of methylthio group
79	$[C_4H_3N_2]^+$	Pyrimidine ring fragment

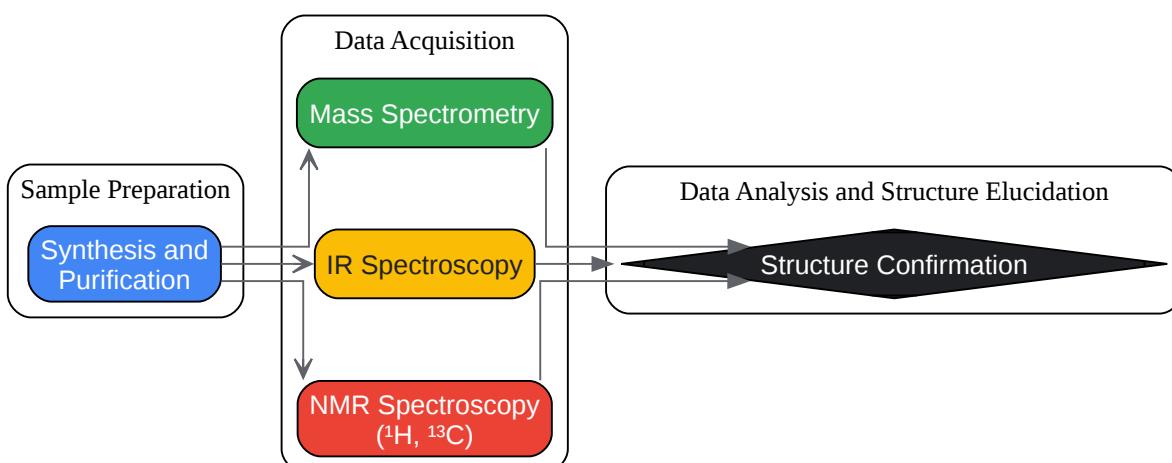
Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. These may be adapted based on the specific instrumentation available.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Methylthio)-5-nitropyrimidine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Data Acquisition:
 - Acquire 1H NMR spectra on a 300 MHz or higher field spectrometer.
 - Acquire ^{13}C NMR spectra using a proton-decoupled pulse sequence.
 - Use tetramethylsilane (TMS) as an internal standard (0 ppm).

IR Spectroscopy


- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.
- Data Acquisition: Record the spectrum on an FT-IR spectrometer over a range of 4000-400 cm^{-1} .

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation using gas chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectral analysis of **2-(Methylthio)-5-nitropyrimidine**.

[Click to download full resolution via product page](#)

Workflow for Spectral Data Acquisition and Analysis.

The interpretation of the combined spectral data allows for the unambiguous confirmation of the structure of **2-(Methylthio)-5-nitropyrimidine**. The NMR data provides the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (nitro, thioether, pyrimidine ring), and the mass spectrum verifies the molecular weight and provides

insights into the molecule's fragmentation pattern. This multi-faceted approach is fundamental in the characterization of novel compounds for research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Methylthio)-5-nitropyrimidine | C5H5N3O2S | CID 258576 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Data Analysis of 2-(Methylthio)-5-nitropyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084697#2-methylthio-5-nitropyrimidine-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com